molecular formula C11H13NO4 B1324889 N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide CAS No. 956087-47-1

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide

Cat. No. B1324889
CAS RN: 956087-47-1
M. Wt: 223.22 g/mol
InChI Key: CQEBRRJHSYOHRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide, also known as MDMA or ecstasy, is a psychoactive drug that has been widely used recreationally. However, in recent years, there has been increasing interest in its potential therapeutic applications.

Scientific Research Applications

Antioxidant Activity

  • New coumarin derivatives, including N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide, have been studied for their antioxidant activities. These compounds were evaluated using DPPH, hydrogen peroxide, and nitric oxide radical methods and showed significant antioxidant properties (Kadhum et al., 2011).

Antimicrobial Activity and Cytotoxicity

  • Some derivatives of N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide have been synthesized and evaluated for their antimicrobial activity and cytotoxicity. These compounds showed notable antimicrobial activity against various bacterial and fungal species (Kaplancıklı et al., 2012).

Opioid Kappa Agonists

  • A series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, structurally related to N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide, were synthesized and evaluated as opioid kappa agonists. These compounds exhibited potent naloxone-reversible analgesic effects in mouse models (Barlow et al., 1991).

Endothelin-A Receptor Antagonists

  • Compounds containing the 1,3-benzodioxol-5-yloxy group, similar to N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide, have been developed as potent endothelin-A receptor antagonists. These compounds have been studied for their binding affinities and receptor subtype selectivity (Tasker et al., 1997).

Synthesis and Bioactivity of Novel Derivatives

  • Novel 2-(1,2 benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl) acetamides, similar in structure to N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide, were synthesized and showed good bioactivity against heterotrophic bacteria and marine chlorella (Yu et al., 2020).

Anticancer Agents and hCA-I and hCA-II Inhibitors

  • Benzodioxole-based dithiocarbamate derivatives, structurally related to N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide, were synthesized and evaluated as potential anticancer agents and inhibitors of human carbonic anhydrase I and II. These compounds showed significant inhibitory effects against cancer cell lines and enzymes (Altıntop et al., 2017).

Chemoselective Acetylation in Drug Synthesis

  • N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide derivatives have been used as intermediates in the chemoselective acetylation of aminophenols, an important process in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(13)12-4-5-14-9-2-3-10-11(6-9)16-7-15-10/h2-3,6H,4-5,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEBRRJHSYOHRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.